4-Methoxybutanoyl chloride, also known as 4-methoxybenzoyl chloride or p-anisoyl chloride, is an acyl chloride with the molecular formula and a molecular weight of approximately 170.59 g/mol. It is a reactive compound commonly used in organic synthesis due to its ability to acylate various nucleophiles, including alcohols, amines, and carboxylic acids. The compound appears as a colorless to light yellow liquid and possesses a strong odor. It is known for its stability under dry conditions but reacts violently with water, producing hydrochloric acid and other hazardous byproducts .
4-Methoxybutanoyl chloride participates in several key reactions:
Research indicates that derivatives of 4-methoxybutanoyl chloride exhibit potential biological activities, particularly in the development of anti-cancer agents. Compounds synthesized from this acyl chloride have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types . The biological activity is often attributed to the structural modifications made during synthesis that enhance the interaction with biological targets.
The synthesis of 4-methoxybutanoyl chloride can be achieved through several methods:
4-Methoxybutanoyl chloride finds numerous applications in various fields:
Interaction studies involving 4-methoxybutanoyl chloride focus on its reactivity with different nucleophiles. Research has shown that it reacts vigorously with amines and alcohols, leading to significant heat generation. Studies have also explored its hydrolysis kinetics, revealing insights into how it behaves in aqueous environments compared to other benzoyl chlorides .
Several compounds share structural similarities with 4-methoxybutanoyl chloride. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxybenzoyl Chloride | Known for its use in anti-cancer drug synthesis | |
| 4-Chlorobenzoyl Chloride | More reactive due to the presence of chlorine atom | |
| Benzoyl Chloride | Commonly used for acylation but less selective | |
| 4-Trifluoromethylbenzoyl Chloride | Exhibits unique electronic properties affecting reactivity |
The unique methoxy group in 4-methoxybutanoyl chloride enhances its reactivity towards nucleophiles while providing specific steric hindrance that can influence reaction pathways differently than its analogs.
The most direct approach for synthesizing 4-methoxybutanoyl chloride involves the chlorination of 4-methoxybutanoic acid using conventional chlorinating agents. This methodology follows the established protocol for converting carboxylic acids to their corresponding acid chlorides through nucleophilic acyl substitution mechanisms [3] [4].
The reaction proceeds through a well-established mechanism where the hydroxyl group of the carboxylic acid is initially activated by the chlorinating agent, creating a more favorable leaving group. The chloride anion subsequently attacks the activated carbonyl center, displacing the modified hydroxyl group and forming the desired acid chloride product [4] [5].
4-Methoxybutanoic acid, serving as the starting material, possesses a molecular weight of 118.13 g/mol and exhibits characteristic properties that influence the chlorination process [6]. The presence of the methoxy group at the terminal position provides electronic stabilization while maintaining the aliphatic character of the carbon chain.
Reaction Conditions and Optimization:
Temperature control represents a critical parameter in the chlorination of 4-methoxybutanoic acid. Typical reaction temperatures range from 60°C to 100°C, with optimal yields often achieved at intermediate temperatures around 80°C [7]. Lower temperatures may result in incomplete conversion, while excessive heat can promote side reactions and decomposition pathways.
The reaction environment must be strictly anhydrous to prevent competing hydrolysis reactions. Moisture sensitivity is particularly pronounced for aliphatic acid chlorides, necessitating the use of dried solvents and inert atmosphere conditions [8] [9].
Thionyl chloride represents the most widely employed reagent for the synthesis of 4-methoxybutanoyl chloride from the corresponding carboxylic acid. This methodology offers significant advantages in terms of product purification, as the by-products (sulfur dioxide and hydrogen chloride) are gaseous and readily removed from the reaction mixture [3] [10] [4].
Mechanistic Pathway:
The thionyl chloride-mediated conversion proceeds through a multi-step mechanism involving initial nucleophilic attack by the carboxylic acid on the sulfur center of thionyl chloride, followed by formation of a chlorosulfite intermediate. This intermediate enhances the leaving group ability of the original hydroxyl group, facilitating subsequent chloride displacement and acid chloride formation [4].
Optimized Reaction Protocol:
The reaction is typically conducted under reflux conditions using neat thionyl chloride or in the presence of an inert solvent such as dichloromethane or acetonitrile [10]. The use of a catalytic amount of N,N-dimethylformamide can accelerate the reaction rate, though care must be exercised due to potential formation of toxic decomposition products [11].
Yield Data and Performance Metrics:
Literature reports indicate that thionyl chloride-mediated synthesis of aliphatic acid chlorides generally achieves yields in the range of 75-90% under optimized conditions [12]. However, the specific case of 4-methoxybutanoyl chloride may exhibit variations due to the influence of the methoxy substituent on reaction kinetics and product stability.
| Reaction Parameter | Optimized Value | Impact on Yield |
|---|---|---|
| Temperature | 60-80°C | High |
| Reaction Time | 2-4 hours | Moderate |
| SOCl₂ Equivalents | 1.2-1.5 eq | Moderate |
| Solvent | CH₂Cl₂ or neat | Low |
Modern synthetic approaches have explored catalytic methodologies to enhance the efficiency and selectivity of acid chloride formation. These strategies focus on reducing reagent consumption, improving atom economy, and minimizing environmental impact [13] [14].
Phosphorus Trichloride-Based Catalytic Systems:
Recent developments in acid chloride synthesis have demonstrated the effectiveness of phosphorus trichloride as a highly atom-efficient chlorinating reagent. This approach achieves theoretical utilization of all three chlorine atoms in the PCl₃ molecule, representing a significant improvement over traditional methods [7].
The reaction mechanism involves sequential activation of the carboxylic acid through phosphorus-oxygen bond formation, followed by chloride displacement. The major by-product, phosphonic acid, is non-toxic and easily removed by filtration, simplifying the purification process [7].
Performance Data for PCl₃-Mediated Synthesis:
Studies on benzoic acid derivatives have demonstrated yields ranging from 52-78% depending on electronic effects of substituents [7]. Electron-rich carboxylic acids, such as those containing methoxy groups, typically exhibit enhanced reactivity compared to electron-deficient substrates.
Bis(trichloromethyl)carbonate (Triphosgene) Methodology:
Bis(trichloromethyl)carbonate offers an alternative catalytic approach for acid chloride synthesis with improved safety profile compared to phosgene-based methods [12] [15] [16]. This solid reagent decomposes under controlled conditions to generate active chlorinating species.
The methodology involves treatment of the carboxylic acid with bis(trichloromethyl)carbonate in the presence of a catalytic amount of N,N-dimethylformamide. The reaction proceeds under mild conditions (room temperature to 60°C) and generates volatile by-products that facilitate product isolation [12] [17].
Optimization Parameters for BTC-Mediated Synthesis:
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Temperature | Room temperature | 40-60°C |
| BTC Equivalents | 0.37 eq | 0.35-0.40 eq |
| DMF (catalyst) | 3 mol% | 2-5 mol% |
| Reaction Time | 4-5 hours | 2-3 hours |
| Yield Range | 70-85% | 75-90% |
Contemporary synthetic strategies emphasize environmentally sustainable methodologies that minimize waste generation and reduce dependence on toxic reagents [18] [19] [20].
Solvent-Free Methodologies:
Recent patent literature describes solvent-free approaches for aliphatic acid chloride synthesis using bis(trichloromethyl)carbonate as the chlorinating agent [17]. These methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures.
The solvent-free approach involves direct mixing of the carboxylic acid with bis(trichloromethyl)carbonate under controlled temperature conditions. The reaction proceeds efficiently without additional solvents, and products can be isolated by simple distillation [17].
Bio-Based Solvent Applications:
Green chemistry initiatives have explored the use of bio-based solvents as alternatives to conventional organic solvents in acid chloride synthesis [21] [19]. Solvents such as 2-methyltetrahydrofuran, derived from biomass sources, offer comparable performance with reduced environmental impact.
Catalytic System Optimization:
Advanced catalytic systems incorporating Lewis acid promoters have demonstrated enhanced efficiency in acid chloride formation. The use of lithium salts as co-catalysts can improve yields, particularly for challenging aliphatic substrates [22].
Environmental Impact Assessment:
Green chemistry methodologies for acid chloride synthesis demonstrate significant improvements in environmental metrics:
| Methodology | E-Factor | Atom Economy (%) | Waste Reduction (%) |
|---|---|---|---|
| Traditional SOCl₂ | 15-20 | 45-50 | Baseline |
| BTC/DMF System | 8-12 | 65-70 | 35-40 |
| Solvent-Free BTC | 5-8 | 70-75 | 50-60 |
| PCl₃ Method | 6-10 | 75-80 | 45-55 |
The industrial synthesis of 4-methoxybutanoyl chloride presents unique challenges related to process safety, economic efficiency, and product quality control [8] [23] [24].
Temperature Control and Heat Management:
Industrial-scale synthesis requires sophisticated temperature control systems to manage exothermic reactions safely. The chlorination of carboxylic acids is inherently exothermic, and inadequate heat removal can lead to thermal runaway conditions [23] [24].
Process safety considerations include implementation of emergency cooling systems, pressure relief mechanisms, and continuous monitoring of reaction parameters. Advanced process control systems utilize real-time calorimetry and spectroscopic monitoring to ensure safe operation [24].
Equipment Materials and Corrosion Resistance:
Acid chlorides are highly corrosive toward standard carbon steel equipment, necessitating the use of specialized materials such as glass-lined reactors, hastelloy, or fluoropolymer-lined vessels [8]. The selection of appropriate materials represents a significant capital investment for industrial producers.
Storage and handling systems must be designed to minimize moisture exposure, as acid chlorides readily hydrolyze in the presence of water vapor. This requires controlled atmosphere storage facilities and specialized transfer equipment [8] [9].
Economic Considerations and Cost Analysis:
Industrial production economics are significantly influenced by raw material costs, energy consumption, and waste treatment expenses. The choice of chlorinating reagent impacts both direct material costs and downstream processing requirements [25] [26].
Cost Analysis Framework:
| Cost Component | Percentage of Total | Optimization Strategies |
|---|---|---|
| Raw Materials | 45-55% | Supplier optimization, bulk purchasing |
| Energy/Utilities | 20-25% | Process integration, heat recovery |
| Labor | 10-15% | Automation, process optimization |
| Waste Treatment | 8-12% | Green chemistry, waste minimization |
| Capital Depreciation | 5-8% | Equipment optimization, technology upgrades |
Quality Control and Analytical Challenges:
Industrial production requires robust analytical methods for quality control and product specification compliance. Gas chromatography represents the primary analytical technique for purity determination, though specialized handling procedures are required due to the moisture-sensitive nature of acid chlorides [27] [28].
Process Optimization Strategies:
Continuous improvement initiatives focus on yield enhancement, cycle time reduction, and waste minimization. Statistical process control methods enable identification of critical process parameters and their optimization ranges [29].
Scale-Up Considerations:
The transition from laboratory to industrial scale introduces challenges related to mixing efficiency, heat transfer limitations, and safety system design. Pilot-scale studies are essential for validating process parameters and identifying potential scale-up issues [23] [24].
Regulatory and Safety Compliance:
Industrial production must comply with stringent safety and environmental regulations. This includes implementation of process safety management systems, environmental monitoring, and worker protection protocols [8].
The manufacturing of 4-methoxybutanoyl chloride requires adherence to specific storage and handling guidelines due to the compound's corrosive nature and moisture sensitivity. Regulatory compliance includes proper classification under hazardous materials transportation regulations and implementation of appropriate safety data sheet protocols [27] [8].
Future Technological Developments:
Emerging technologies in continuous flow chemistry and microreactor systems offer potential advantages for industrial acid chloride production. These approaches provide enhanced safety through reduced inventory of hazardous intermediates and improved process control capabilities [18].
Advanced process analytical technology, including real-time spectroscopic monitoring and automated sampling systems, enables more precise process control and quality assurance in industrial-scale production [24].
The implementation of artificial intelligence and machine learning algorithms for process optimization represents a promising avenue for improving industrial efficiency and reducing production costs while maintaining product quality standards [29].
4-Methoxybutanoyl chloride exhibits well-defined molecular characteristics that establish its chemical identity. The compound possesses a molecular formula of C₅H₉ClO₂ with a molecular weight of 136.58 grams per mole [1] [2]. This molecular composition consists of five carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms arranged in a linear aliphatic chain with terminal acyl chloride functionality and an internal methoxy substituent.
The structural framework comprises a four-carbon aliphatic chain bearing a methoxy group at the terminal carbon opposite to the acyl chloride functionality. The International Union of Pure and Applied Chemistry designation identifies this compound as 4-methoxybutanoyl chloride, reflecting the systematic nomenclature based on the butanoic acid backbone with methoxy substitution at the fourth carbon position and chloride replacement of the hydroxyl group [3] [1].
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| CAS Registry Number | 61882-39-1 |
| Chemical Structure | CH₃OCH₂CH₂CH₂COCl |
| SMILES Notation | COCCCCl(=O) |
| InChI Key | IMQIREFMSWXIEJ-UHFFFAOYSA-N |
The exact mass determination reveals a monoisotopic mass of 136.029 atomic mass units, providing precise identification capabilities for mass spectrometric analysis [3]. The polar surface area calculation yields 26.30 Ų, indicating moderate polarity characteristics that influence solubility and intermolecular interactions [3].
Acid chlorides, including 4-methoxybutanoyl chloride, exhibit characteristic thermal behavior patterns that distinguish them from other carbonyl-containing compounds. These compounds demonstrate inherent thermal instability due to the highly reactive carbonyl-chlorine bond arrangement, which renders them susceptible to various decomposition pathways under elevated temperature conditions [4].
The thermal decomposition of aliphatic acid chlorides typically proceeds through multiple mechanistic routes. Primary decomposition occurs via hydrolysis reactions when moisture is present, leading to the formation of the corresponding carboxylic acid and hydrogen chloride gas [4]. In anhydrous conditions, thermal degradation may involve carbon-chlorine bond cleavage, resulting in the generation of reactive acyl radicals and chlorine atoms.
For 4-methoxybutanoyl chloride specifically, the presence of the methoxy substituent introduces additional thermal considerations. The ether linkage within the methoxy group represents a potential site of thermal cleavage at elevated temperatures, though this typically occurs at higher temperature ranges compared to the acid chloride functionality. The thermal stability profile indicates that decomposition becomes significant at temperatures exceeding 150°C under atmospheric pressure conditions [5] [4].
| Thermal Property | Characteristic |
|---|---|
| Decomposition Onset | >150°C |
| Primary Decomposition Route | Hydrolysis to carboxylic acid + HCl |
| Secondary Degradation | C-Cl bond homolysis |
| Stability Factors | Moisture sensitivity, temperature dependent |
The solubility profile of 4-methoxybutanoyl chloride reflects the dual influence of the polar acyl chloride functionality and the moderately polar methoxy substituent. The compound exhibits complete reactivity with water, undergoing rapid hydrolysis to form 4-methoxybutanoic acid and hydrogen chloride rather than dissolving in the conventional sense [6] [7].
In organic solvent systems, 4-methoxybutanoyl chloride demonstrates favorable solubility characteristics. The compound shows excellent solubility in chlorinated solvents such as dichloromethane and chloroform, reflecting the compatibility between the halogenated functionalities [6]. Ethereal solvents including diethyl ether and tetrahydrofuran provide suitable dissolution media, though care must be exercised due to potential reactions between acid chlorides and ethers under certain conditions [6].
Aromatic solvents such as benzene and toluene offer good solvating properties for 4-methoxybutanoyl chloride, while acetone provides another compatible medium for solution preparation [6] [7]. The compound exhibits limited compatibility with protic solvents due to the reactive nature of the acyl chloride functionality, which readily undergoes nucleophilic attack by hydroxyl groups.
| Solvent Category | Solubility | Notes |
|---|---|---|
| Water | Reacts completely | Forms 4-methoxybutanoic acid + HCl |
| Chlorinated solvents | Excellent | DCM, chloroform compatible |
| Ethers | Good | THF, diethyl ether suitable |
| Aromatic solvents | Good | Benzene, toluene compatible |
| Acetone | Good | Ketone solvents suitable |
| Alcohols | Reactive | Forms esters + HCl |
The infrared spectroscopic profile of 4-methoxybutanoyl chloride exhibits characteristic absorption patterns that enable definitive functional group identification and structural confirmation. The most prominent spectroscopic feature appears as an intense carbonyl stretching vibration at approximately 1810 ± 10 cm⁻¹, which represents the diagnostic absorption for saturated aliphatic acid chlorides [8] [9] [10].
This carbonyl frequency appears at significantly higher wavenumbers compared to other carbonyl-containing compounds due to the strong electron-withdrawing effect of the chlorine atom. The inductive withdrawal of electron density from the carbonyl carbon increases the double-bond character of the carbon-oxygen bond, resulting in a strengthened and shortened C=O bond that absorbs at elevated frequencies [8] [10].
The methoxy substituent contributes several characteristic absorptions to the infrared spectrum. The carbon-oxygen stretching vibrations associated with the C-O-C linkage appear as strong absorptions in the 1000-1300 cm⁻¹ region, typically manifesting as both asymmetric and symmetric stretching modes [9]. The methyl group of the methoxy substituent produces characteristic C-H stretching absorptions in the 2850-3000 cm⁻¹ range alongside the aliphatic C-H stretches of the butyl chain [9].
Additional spectral features include C-Cl stretching vibrations appearing as medium to strong absorptions in the 600-800 cm⁻¹ region, and various bending vibrations of the methylene and methyl groups appearing in the 1350-1480 cm⁻¹ fingerprint region [8] [9].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch (acid chloride) | 1810 ± 10 | Very strong | Carbonyl stretching |
| C-O stretch (methoxy) | 1000-1300 | Strong | C-O-C vibrations |
| C-H stretch (alkyl) | 2850-3000 | Strong | Aliphatic C-H bonds |
| C-Cl stretch | 600-800 | Medium-strong | Carbon-chlorine bond |
| CH₂/CH₃ bending | 1350-1480 | Medium | Deformation modes |
The nuclear magnetic resonance spectroscopic characteristics of 4-methoxybutanoyl chloride provide detailed structural information through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The proton NMR spectrum exhibits distinct chemical shift patterns that reflect the electronic environment of each hydrogen-bearing carbon within the molecular framework [11] [12].
The methoxy group protons appear as a characteristic singlet at approximately 3.7 ppm, representing the three equivalent hydrogen atoms that experience no scalar coupling due to their isolation from neighboring protons through the oxygen atom [13] [14]. This chemical shift value falls within the typical range for methoxy substituents attached to aliphatic carbon chains.
The methylene protons adjacent to the methoxy oxygen (OCH₂) resonate as a triplet in the 3.4-3.6 ppm region, exhibiting coupling to the neighboring CH₂ group [11]. The chemical shift reflects the deshielding effect of the electronegative oxygen atom. The internal methylene group (CH₂CH₂) produces a complex multiplet in the 1.9-2.1 ppm range due to coupling interactions with both adjacent methylene units [12].
The α-carbonyl methylene protons (CH₂CO) appear as a triplet at 2.9-3.1 ppm, demonstrating the characteristic deshielding effect of the electron-withdrawing acyl chloride functionality [11] [12]. This downfield shift distinguishes these protons from typical aliphatic methylene groups.
Carbon-13 NMR spectroscopy reveals the carbonyl carbon at approximately 173 ppm, characteristic of acid chloride functional groups [15]. The methoxy carbon appears at 58 ppm, while the oxygen-bearing methylene carbon resonates at 71 ppm. The internal methylene and α-carbonyl carbons appear at 25 ppm and 43 ppm, respectively, reflecting their distinct electronic environments [16] [17].
| Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| OCH₃ | 3.7 ± 0.1 | Singlet | 58 ± 1 |
| OCH₂ | 3.4-3.6 | Triplet | 71 ± 2 |
| CH₂CH₂ | 1.9-2.1 | Multiplet | 25 ± 2 |
| CH₂CO | 2.9-3.1 | Triplet | 43 ± 2 |
| COCl | - | - | 173 ± 3 |
Corrosive;Irritant